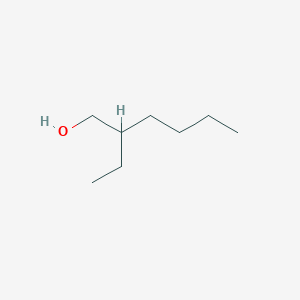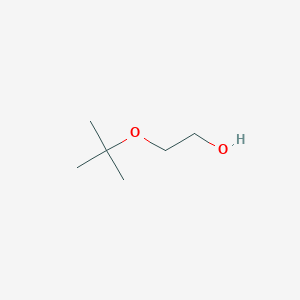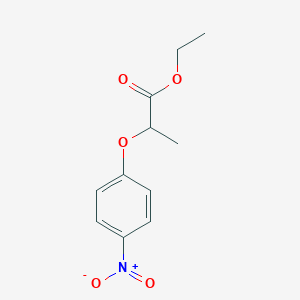
3,5-Diprenyl-4-hydroxybenzaldehyde
Vue d'ensemble
Description
3,5-Diprenyl-4-hydroxybenzaldehyde is an isoprene phenyl butyl aldehyde . It has the molecular formula C17H22O2 . It has been found to have the ability to inhibit biofilm formation in strains .
Synthesis Analysis
The synthesis of 3,5-Diprenyl-4-hydroxybenzaldehyde involves a reaction with potassium hydroxide in water . The reaction is regioselective and yields 10.4% of the product .Molecular Structure Analysis
The molecular structure of 3,5-Diprenyl-4-hydroxybenzaldehyde is represented by the formula C17H22O2 . The average mass is 258.355 Da .Physical And Chemical Properties Analysis
3,5-Diprenyl-4-hydroxybenzaldehyde has a molecular weight of 258.36 . It has a density of 1.0±0.1 g/cm3 . Its boiling point is 383.5±42.0 °C at 760 mmHg .Relevant Papers The paper “Prenylated phenylbutyrolactones from cultures of a marine sponge-associated fungus Aspergillus flavipes KUFA1152” published in Phytochemistry in May 2021 is relevant to the study of 3,5-Diprenyl-4-hydroxybenzaldehyde .
Applications De Recherche Scientifique
Pharmacology: Antibiofilm Agent
3,5-Diprenyl-4-hydroxybenzaldehyde: has been identified as an isoprene phenyl butyl aldehyde with the ability to inhibit biofilm formation in bacterial strains . This property is particularly valuable in pharmacology, where biofilm-associated infections pose significant challenges due to their resistance to antibiotics. The compound’s potential synergistic effect with clinically relevant antibiotics could lead to new strategies for treating persistent infections.
Biochemistry: Enzyme Inhibition
In biochemistry, 3,5-Diprenyl-4-hydroxybenzaldehyde is studied for its enzyme inhibitory activity . Enzymes play crucial roles in various biochemical processes, and the modulation of their activity can have therapeutic implications. The compound’s ability to interact with enzymes could be harnessed to study and potentially treat metabolic disorders.
Medicinal Chemistry: Melanin Synthesis Inhibition
The compound’s role in medicinal chemistry is linked to its impact on melanin synthesis . Melanin is the pigment responsible for skin color, and its overproduction can lead to hyperpigmentation disorders. 3,5-Diprenyl-4-hydroxybenzaldehyde could be used to develop treatments that regulate melanin production, offering an alternative to current skin-lightening agents.
Organic Synthesis: Chemical Intermediate
In organic synthesis, 3,5-Diprenyl-4-hydroxybenzaldehyde can serve as a chemical intermediate due to its phenolic structure . It can participate in various chemical reactions, leading to the synthesis of complex organic molecules. This makes it a valuable compound for developing new synthetic pathways and materials.
Environmental Science: Ecotoxicology Studies
In environmental science, 3,5-Diprenyl-4-hydroxybenzaldehyde can be used in ecotoxicology studies to assess the impact of phenolic compounds on ecosystems . Its interactions with environmental factors and biota can provide insights into the ecological risks associated with phenolic pollutants.
Propriétés
IUPAC Name |
4-hydroxy-3,5-bis(3-methylbut-2-enyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-12(2)5-7-15-9-14(11-18)10-16(17(15)19)8-6-13(3)4/h5-6,9-11,19H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVUELCNFASQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diprenyl-4-hydroxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B42002.png)



![[2-[(6S,8S,10R,13S,14S)-6-Fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42014.png)







